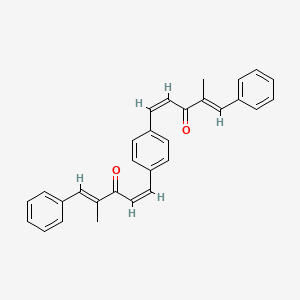
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one), also known as DAPPA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPPA belongs to the family of chalcones, which are naturally occurring compounds found in many plants. The unique chemical structure of DAPPA makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as arthritis. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. It is also relatively stable and can be stored for extended periods of time. However, one limitation of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
Orientations Futures
There are many potential future directions for research on 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one). One area of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment in humans. Another area of research is the development of new anti-inflammatory drugs. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown anti-inflammatory activity in preclinical studies, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is potential for 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) to be used as a tool in chemical biology research, as its unique chemical structure may make it useful for studying certain biological processes.
Méthodes De Synthèse
The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) involves the condensation of 1,3-diphenyl-2-propen-1-one and 1,4-diacetylbenzene in the presence of a base. This reaction yields 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) as a yellow crystalline solid. The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-23(21-27-9-5-3-6-10-27)29(31)19-17-25-13-15-26(16-14-25)18-20-30(32)24(2)22-28-11-7-4-8-12-28/h3-22H,1-2H3/b19-17-,20-18-,23-21+,24-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDBKABZORYDR-PKFJFACDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C\C2=CC=C(C=C2)/C=C\C(=O)/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)
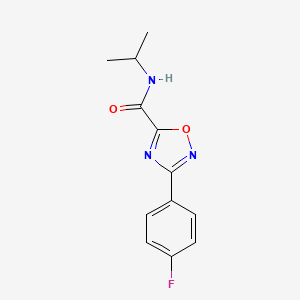
![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
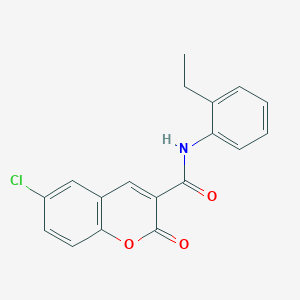
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)
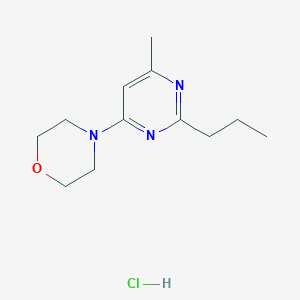
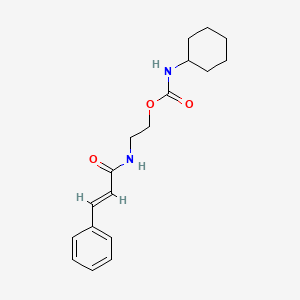
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)
![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)